molecular formula C8H4ClNO2 B1630522 6-Chloroisatin CAS No. 6341-92-0

6-Chloroisatin

Cat. No.: B1630522
CAS No.: 6341-92-0
M. Wt: 181.57 g/mol
InChI Key: RVXLBLSGEPQBIO-UHFFFAOYSA-N
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Description

6-Chloroisatin is a useful research compound. Its molecular formula is C8H4ClNO2 and its molecular weight is 181.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

6-Chloroisatin derivatives, including chloroisatin-3-semicarbazones and hydrazones, have been synthesized and tested for antimicrobial activities. These compounds demonstrated significant antibacterial activity against various pathogenic bacteria and some showed good antifungal activity comparable to clotrimazole. However, they were found inactive in antitubercular screening (Pandeya, Raja, & Nath, 2006).

Structural Properties and Bioactivities

New hydrazones derived from 5-chloroisatin have been synthesized, characterized, and demonstrated potent anti-oxidant potential. These compounds were also screened for in vitro cholinesterases inhibition, showing effective inhibition against AChE and BChE (Arshad et al., 2021).

Synthesis Acceleration Using Microwave Irradiation

Microwave irradiation has been employed to accelerate the synthesis of various derivatives from isatin and 5-chloroisatin. This method significantly hastens the conversion process (Ashry, Ramadan, Hamid, & Hagar, 2004).

N-Alkylation Methods and Antibacterial Activity

New 5-Chloroisatin derivatives have been synthesized using N-alkylation, showing good antibacterial activity against various organisms. This highlights the potential of 5-Chloroisatin derivatives in antimicrobial applications (Tribak et al., 2017).

Synthesis of Derivatives for Drug Synthesis

4-Chloroisatin has been used as an intermediate in the synthesis of 5-chloroisatin, which can be transformed to 5-chloro-2-indolinone, demonstrating its role in the synthesis of pharmacologically relevant compounds (Sun & Cai, 2009).

Role in the Synthesis of Heterocyclic Compounds

5-Chloroisatin is used as a starting material for the synthesis of heterocyclic compounds and substrates for drug synthesis, indicating its significance in pharmaceutical chemistry (Tribak et al., 2017).

Muscle Relaxant Effects

5-Chloroisatin derivatives have been tested for their myorelaxant activity, with computational investigations supporting the experimental data. This suggests potential applications in the development of muscle relaxants (Tribak et al., 2018).

Mechanism of Action

Target of Action

It is known that 6-Chloroisatin is a chlorinated indole , a class of compounds that often interact with various proteins and enzymes in the body.

Result of Action

As a chlorinated indole, it may have potential biochemical research applications , but the specific effects at the molecular and cellular level remain to be elucidated.

Properties

IUPAC Name

6-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLBLSGEPQBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287009
Record name 6-Chloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-92-0
Record name 6341-92-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroindoline-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one (21.34 g, 59.7 mmol) was suspended in a 4:1 (v:v) mixture of MeOH (172 mL): water (43 mL) and heated at reflux for 19 hr. The reaction was cooled in an ice bath and filtered. The red solid was washed once with cold CH3OH and dried to give the title compound as a red solid (10.49 g, 88% yield). NMR (400 MHz, DMSO-d6): consistent. MS: (API-ES+) m/z 182/184 [M+H], 1 chlorine pattern observed.
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Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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